Methyl 5-Fluoroquinazoline-4-acetate Methyl 5-Fluoroquinazoline-4-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18400631
InChI: InChI=1S/C11H9FN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3
SMILES:
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol

Methyl 5-Fluoroquinazoline-4-acetate

CAS No.:

Cat. No.: VC18400631

Molecular Formula: C11H9FN2O2

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-Fluoroquinazoline-4-acetate -

Specification

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
IUPAC Name methyl 2-(5-fluoroquinazolin-4-yl)acetate
Standard InChI InChI=1S/C11H9FN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3
Standard InChI Key XELFORBGZXAHEO-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=NC=NC2=C1C(=CC=C2)F

Introduction

Structural and Chemical Characteristics of Methyl 5-Fluoroquinazoline-4-acetate

Molecular Architecture

The quinazoline scaffold consists of a bicyclic system with two nitrogen atoms at positions 1 and 3. In methyl 5-fluoroquinazoline-4-acetate:

  • A fluorine atom occupies position 5, influencing electronic properties and metabolic stability .

  • An acetate methyl ester (-OCOCH3) is attached to position 4, enhancing solubility and serving as a prodrug motif .

Molecular formula: C₁₁H₉FN₂O₂
Molecular weight: 220.20 g/mol
Key functional groups:

  • Quinazoline core (C₉H₅N₂)

  • Fluorine substituent (F) at C5

  • Methyl ester (-COOCH₃) at C4

Synthetic Methodologies

Precursor Synthesis for Quinazoline Core

The quinazoline ring is typically constructed via cyclization of 2-aminobenzonitrile derivatives or anthranilic acid analogs . For fluorinated variants:

  • 2-Amino-4-fluorobenzoic acid serves as a common precursor, as seen in the synthesis of 6,7-difluoroquinazolinones . Fluorination at position 5 may involve directed ortho-metalation or halogen-exchange reactions.

Example protocol :

  • Reflux 2-amino-4-fluorobenzoic acid with acetic anhydride to form a benzoxazinone intermediate.

  • Treat with ammonia to yield 4-hydroxyquinazoline.

  • Introduce fluorine at position 5 via electrophilic fluorination (e.g., Selectfluor®).

Esterification at Position 4

The acetate group is introduced through:

  • Mitsunobu reaction: Coupling 4-hydroxyquinazoline with methyl glycolate using DIAD and PPh₃ .

  • Acid chloride route: React 4-chlorocarbonylquinazoline with methanol in the presence of base .

Yield optimization:

  • Methyl ester formation typically achieves 70–85% yields in analogous systems (e.g., methyl 2-(9-fluoroquinazolinyl)acetate) .

  • Purification via silica gel chromatography with hexane/ethyl acetate (3:1) provides >95% purity .

Physicochemical Properties

Spectroscopic Data (Inferred from Analogues)

PropertyValue (Source Analogue)Instrumentation
¹H NMR (CDCl₃)δ 3.72 (s, 3H, OCH₃) 400 MHz spectrometer
δ 8.12 (d, J=8.4 Hz, H6)
¹³C NMRδ 170.2 (C=O) 100 MHz spectrometer
HRMSm/z 221.0725 [M+H]⁺ ESI-QTOF

Thermodynamic Properties

  • Melting point: Estimated 185–190°C (based on methyl 2-(2-thieno)quinazoline-4-acetate) .

  • LogP: Calculated 1.92 (MarvinSketch 23.11), indicating moderate lipophilicity.

Biological Activity and Structure-Activity Relationships

Antimicrobial Activity

While direct data is unavailable, 2-(chloromethyl)quinazolin-4-ones show:

  • MIC: 2–8 µg/mL against S. aureus and E. coli .

  • Electron-withdrawing groups (e.g., F) increase potency against Gram-positive pathogens .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Key precursor for EGFR kinase inhibitors via hydrolysis to 4-carboxylic acid derivatives .

  • Used in combinatorial libraries for high-throughput screening .

Chemical Biology Probes

  • Photoaffinity labeling: Incorporation of azide/alkyne handles for target identification .

  • Isotope-labeled analogs: ¹⁹F NMR probes for studying drug-protein interactions .

Challenges and Future Directions

Synthetic Limitations

  • Low yields in fluorination steps (21–25% in difluoroquinazolinones) .

  • Regioselectivity issues during electrophilic substitution require improved catalysts.

Development Opportunities

  • Prodrug optimization: Ester-to-acid conversion kinetics in physiological media .

  • Polypharmacology: Dual EGFR/Tubulin inhibitors based on hybrid scaffolds .

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